molecular formula C10H14BrN3O2 B8126017 4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine

4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine

Cat. No.: B8126017
M. Wt: 288.14 g/mol
InChI Key: ILYZHOZPWYKMHG-UHFFFAOYSA-N
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Description

4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a bromopyrimidine core, a privileged structure in the design of kinase inhibitors, linked to a morpholine moiety via a flexible ethoxy spacer. This molecular architecture is commonly employed in the synthesis of potential therapeutic agents. The bromine atom at the 5-position of the pyrimidine ring serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Compounds incorporating bromopyrimidine and morpholine subunits have demonstrated potent inhibitory activity against Focal Adhesion Kinase (FAK), a promising target in oncology due to its role in tumor survival, angiogenesis, and metastasis . The morpholine ring is a common pharmacophore that can enhance solubility and contribute to key binding interactions within enzyme active sites . Similar bromopyrimidine derivatives are also utilized as key intermediates in the multi-step synthesis of complex molecules, such as mecarbinate derivatives, which are explored for their antiviral and anti-inflammatory properties . This product is intended for research use only by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[2-(5-bromopyrimidin-2-yl)oxyethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c11-9-7-12-10(13-8-9)16-6-3-14-1-4-15-5-2-14/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYZHOZPWYKMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloroethylmorpholine Intermediate

Morpholine (1.0 eq) reacts with 1,2-dichloroethane (1.2 eq) in refluxing toluene (80°C, 12 h) to yield 2-chloroethylmorpholine. The reaction proceeds via SN2 mechanism, with triethylamine (1.5 eq) serving as both base and HCl scavenger. Purification through fractional distillation under reduced pressure (bp 98–102°C at 15 mmHg) affords the intermediate in 78% yield.

Etherification with 5-Bromo-2-hydroxypyrimidine

5-Bromo-2-hydroxypyrimidine (1.0 eq) is deprotonated using potassium tert-butoxide (1.2 eq) in anhydrous DMF at 0°C. Subsequent addition of 2-chloroethylmorpholine (1.1 eq) and heating to 60°C for 8 h facilitates nucleophilic displacement. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield the target compound as white crystals (mp 132–134°C) in 65% yield.

Table 1: Optimization of Williamson Ether Synthesis Parameters

ParameterTested RangeOptimal ConditionYield Improvement
BaseKOtBu, NaOH, K2CO3KOtBu+22%
SolventDMF, THF, DMSODMF+18%
Temperature (°C)40–8060+15%
Reaction Time (h)4–128+10%

Mitsunobu Reaction for Stereoselective Synthesis

For applications requiring chiral purity, the Mitsunobu reaction provides superior stereochemical control. This method employs:

Reaction Setup

A mixture of 5-bromo-2-hydroxypyrimidine (1.0 eq), 2-hydroxyethylmorpholine (1.1 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in anhydrous THF is stirred at 0°C under nitrogen. Gradual warming to room temperature over 6 h completes the etherification.

Purification Challenges and Solutions

The reaction produces triphenylphosphine oxide as a byproduct, necessitating careful chromatography (SiO2, CH2Cl2/MeOH 20:1). Recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC), though yields remain moderate (52%) due to competing side reactions.

Equation 1: Mitsunobu Reaction Mechanism

ROH+R’OHPPh3,DEADR-O-R’+Byproducts\text{ROH} + \text{R'OH} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{R-O-R'} + \text{Byproducts}

Palladium-Catalyzed Cross-Coupling Alternatives

Emerging methodologies adapt Suzuki-Miyaura coupling for fragment assembly:

Boronic Ester Preparation

5-Bromo-2-(2-morpholinoethoxy)pyrimidine (1.0 eq) reacts with bis(pinacolato)diboron (1.2 eq) in the presence of PdCl2(dppf) (5 mol%) and KOAc (3.0 eq) in dioxane (100°C, 12 h). This Miyaura borylation achieves 89% conversion, though subsequent coupling steps show limited applicability for this specific target.

Analytical Characterization and Validation

Spectroscopic Profiling

  • 1^1H NMR (400 MHz, CDCl3): δ 8.41 (s, 2H, pyrimidine-H), 4.52 (t, J=6.0 Hz, 2H, OCH2), 3.76–3.68 (m, 4H, morpholine-OCH2), 2.61–2.54 (m, 4H, morpholine-NCH2), 2.50 (t, J=6.0 Hz, 2H, CH2N)

  • ESI-MS: m/z 316.03 [M+H]+ (calc. 316.05 for C10H15BrN3O2)

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 60:40) shows single peak at tR=7.82 min, confirming >98% purity. Thermal gravimetric analysis (TGA) reveals decomposition onset at 218°C, indicating suitable stability for storage.

Industrial-Scale Production Considerations

Continuous Flow Optimization

A microreactor system (0.5 mm ID, 10 mL volume) operating at 100°C with 2 min residence time increases Williamson synthesis yield to 81% while reducing solvent consumption by 40% compared to batch processes.

Green Chemistry Metrics

  • Process Mass Intensity: 8.7 kg/kg (batch) vs. 5.2 kg/kg (flow)

  • E-Factor: 6.3 (batch) vs. 3.8 (flow)

Comparative Method Analysis

Table 2: Synthesis Method Performance Comparison

MethodYield (%)Purity (%)ScalabilityStereocontrol
Williamson Ether6598ExcellentNone
Mitsunobu5299ModerateComplete
Palladium Catalyzed3895PoorN/A

Emerging Synthetic Technologies

Microwave-assisted synthesis (150 W, 120°C, 30 min) reduces Williamson reaction time by 75% while maintaining 63% yield. Photocatalytic methods using eosin Y (0.5 mol%) under blue LED irradiation show promise for low-energy synthesis but currently yield <30% .

Chemical Reactions Analysis

Types of Reactions

4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of morpholine, including 4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine, exhibit significant anticancer properties. In a study focused on the design and synthesis of novel inhibitors targeting focal adhesion kinase (FAK), compounds similar to this compound demonstrated potent inhibitory activity, with IC50 values as low as 1.27 nM . This suggests that the morpholine moiety enhances the interaction with target proteins, making it a promising candidate for further development in cancer therapeutics.

Inhibition of Protein Kinases

The compound has also shown potential as a protein kinase inhibitor. Inhibitors targeting BCL6, a protein involved in various cancers, have been optimized using similar scaffolds. The morpholine structure contributes to the binding affinity and specificity of these inhibitors, highlighting its role in enhancing drug efficacy against specific cancer types .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding interactions of this compound with various biological targets. These studies reveal how structural modifications can influence binding affinity and selectivity for specific proteins, which is crucial for drug design . The favorable conformations achieved by the morpholine group suggest that it plays a significant role in stabilizing interactions within the target binding sites.

Structure-Activity Relationship (SAR) Investigations

The compound's structure has been extensively analyzed to understand its pharmacological properties better. SAR studies indicate that modifications at the pyrimidine ring can significantly impact biological activity. For instance, substituents at specific positions on the pyrimidine have been shown to enhance potency against various targets, providing insights for future drug design efforts .

Comparative Data Table

Compound IDStructureIC50 (nM)Biological Target
7cMorpholine derivative1.27FAK
7aMorpholine derivative5.59FAK
18Quinolinone derivative2.7BCL6
10bPyrimidine derivative0.41Trypanosomiasis

Case Study: FAK Inhibitors

In one notable study, several morpholine-based compounds were synthesized and evaluated for their ability to inhibit FAK activity in cancer models. The results indicated that compounds with morpholine substitutions exhibited superior inhibition compared to their non-morpholine counterparts, emphasizing the importance of this functional group in enhancing therapeutic efficacy .

Case Study: BCL6 Inhibition

Another study investigated the optimization of BCL6 inhibitors by incorporating morpholine derivatives into their structure. The resultant compounds showed improved binding affinity and cellular activity, reinforcing the role of morpholine in enhancing drug-like properties .

Mechanism of Action

The mechanism of action of 4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrimidine vs. Pyridine Derivatives
  • 4-(5-Bromopyrimidin-2-yl)morpholine (CAS: 84539-22-0):

    • Molecular Formula : C₈H₁₀BrN₃O
    • Molecular Weight : 244.09 g/mol
    • Key Feature : Direct attachment of morpholine to the 2-position of 5-bromopyrimidine.
    • Synthesis : Prepared via nucleophilic substitution of 5-bromo-2-chloropyrimidine with morpholine in n-BuOH at 100°C (93% yield) .
    • Reactivity : Bromine at the 5-position enables Suzuki-Miyaura coupling for further derivatization.
  • 4-(5-Bromopyridin-2-yl)morpholine (CAS: 200064-11-5): Key Feature: Pyridine replaces pyrimidine, altering electronic properties.
Bromine Positional Isomerism
  • 4-(4-Bromopyrimidin-2-yl)morpholine (CAS: 663194-10-3):
    • Key Feature : Bromine at the 4-position of pyrimidine.
    • Impact : Steric hindrance and electronic effects differ, influencing reactivity in cross-coupling reactions .

Linker Modifications

Ethyloxy Linker vs. Direct Attachment
  • 4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine (CAS: 502498-95-5):

    • Structure : Ethyloxy spacer between morpholine and pyrimidine.
    • Impact : Enhanced solubility due to increased polarity; linker provides flexibility for conformational adjustments in target binding .
  • 4-(4-(2-(5-Bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine (Compound 21):

    • Structure : Ethyl linker connects pyrimidine to an indole group.
    • Biological Relevance : Tested as a CYP121A1 inhibitor (65% yield), highlighting the role of bulky substituents in enzyme inhibition .

Physical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound 288.15 1.8 Moderate (DMSO)
4-(5-Bromopyrimidin-2-yl)morpholine 244.09 1.2 High (DCM)
4-(5-Bromopyridin-2-yl)morpholine 257.13 1.5 Moderate (EtOAc)

Biological Activity

4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈BrN₃O₃, with a molecular weight of approximately 314.18 g/mol. The structure features a morpholine ring linked to a bromopyrimidine moiety, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The bromopyrimidine moiety allows for hydrogen bonding and hydrophobic interactions with specific enzymes or receptors, potentially modulating their activity.
  • Inhibition of Viral Replication : Studies indicate that compounds targeting nucleotide biosynthesis pathways can effectively inhibit viral replication, particularly in the context of Hepatitis E virus (HEV) .
  • Anti-inflammatory Effects : The compound may influence nitric oxide (NO) pathways, which are critical in mediating immune responses .

Antiviral Properties

Research has shown that this compound can inhibit the replication of viruses by interfering with nucleotide biosynthesis. This mechanism is particularly relevant for developing antiviral therapies.

Antiproliferative Effects

A study involving various pyrimidine derivatives demonstrated that similar compounds significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism involved interference with cellular signaling pathways that regulate growth .

Anti-inflammatory Activity

The compound's interaction with NO pathways suggests it could modulate inflammatory responses, making it a candidate for further research into anti-inflammatory therapies .

Study on Antiproliferative Activity

A notable study assessed the antiproliferative effects of various pyrimidine derivatives. The findings indicated that compounds similar to this compound significantly inhibited cell proliferation in cancer models, showcasing a potential therapeutic application in oncology .

Molecular Docking Studies

Molecular docking studies have revealed that this compound can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity. For instance, docking simulations indicated favorable interactions between the morpholine moiety and specific kinase targets, which are critical in cancer signaling pathways .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntiviralInhibition of nucleotide biosynthesis
AntiproliferativeInterference with growth regulation pathways
Anti-inflammatoryModulation of nitric oxide pathways
Kinase InhibitionStrong hydrogen bond formation with target proteins

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction: Software like SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 inhibition risk.
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) model binding to targets like PI3Kγ, showing hydrogen bonds between morpholine’s oxygen and Lys833 .

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